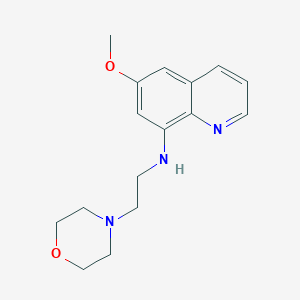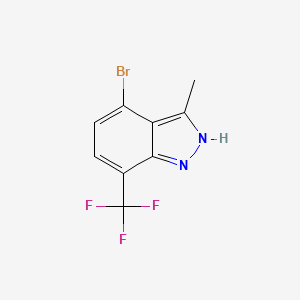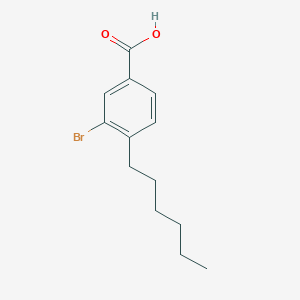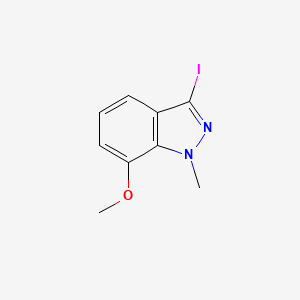
6-Methoxy-N-(2-morpholinoethyl)quinolin-8-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-N-(2-morpholinoethyl)quinolin-8-amine typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxyquinoline.
Alkylation: The 6-methoxyquinoline undergoes alkylation with 2-chloroethylmorpholine in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholinoethyl group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, bases like potassium carbonate.
Major Products:
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
科学研究应用
6-Methoxy-N-(2-morpholinoethyl)quinolin-8-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antimalarial activities.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-Methoxy-N-(2-morpholinoethyl)quinolin-8-amine involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes and receptors involved in microbial and cancer cell proliferation.
Pathways Involved: The compound interferes with DNA synthesis and repair mechanisms, leading to cell death in microbial and cancer cells.
相似化合物的比较
- 6-Methoxy-8-quinolinamine
- N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide
- Quinolin-2-ones
Comparison:
- 6-Methoxy-8-quinolinamine: Similar structure but lacks the morpholinoethyl group, which may affect its biological activity.
- N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide: Contains a sulfonamide group, which can enhance its antimicrobial properties.
- Quinolin-2-ones: Different core structure but shares similar biological activities, such as antimicrobial and anticancer properties .
属性
CAS 编号 |
94593-69-8 |
|---|---|
分子式 |
C16H21N3O2 |
分子量 |
287.36 g/mol |
IUPAC 名称 |
6-methoxy-N-(2-morpholin-4-ylethyl)quinolin-8-amine |
InChI |
InChI=1S/C16H21N3O2/c1-20-14-11-13-3-2-4-18-16(13)15(12-14)17-5-6-19-7-9-21-10-8-19/h2-4,11-12,17H,5-10H2,1H3 |
InChI 键 |
FIFHEJXOTDNCOB-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)NCCN3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-3-phenyl-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B11843378.png)

![3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]quinolin-4(5H)-one](/img/structure/B11843395.png)
![6-(4-Fluorophenyl)-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11843396.png)

![9-Bromo-6H-benzofuro[2,3-b]indole](/img/structure/B11843407.png)
![6-Fluoro-1-iodo-3-methylimidazo[1,5-A]pyridine](/img/structure/B11843409.png)

![[(1R,3S,5R)-1-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-phenylacetate](/img/structure/B11843424.png)



![2-(5-(Cyclopentyloxy)pyridin-3-yl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11843454.png)
![3-[Chloro(dimethyl)silyl]propyl benzylcarbamate](/img/structure/B11843462.png)
